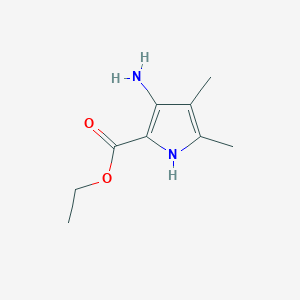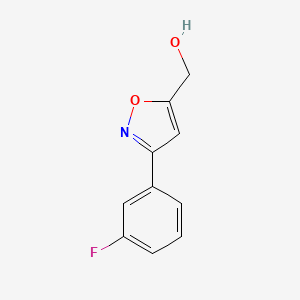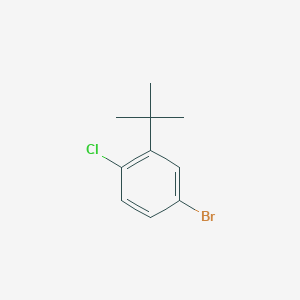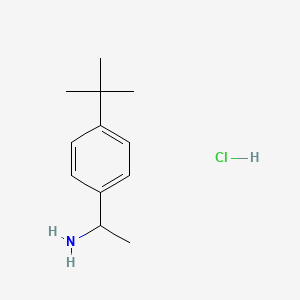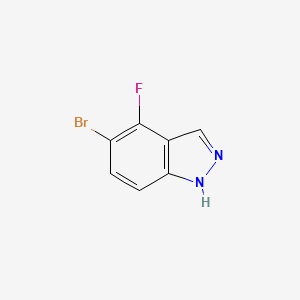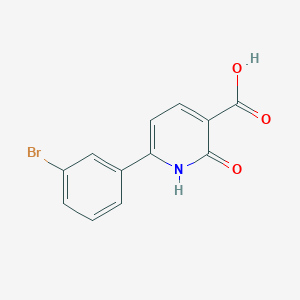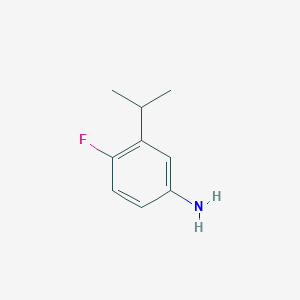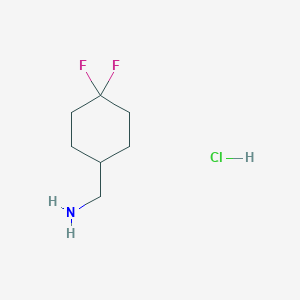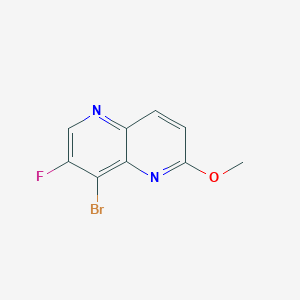
8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine
Descripción general
Descripción
“8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine” is a chemical compound with the molecular formula C9H6BrFN2O . It is a solid substance and its IUPAC name is 8-bromo-7-fluoro [1,5]naphthyridin-2-yl methyl ether .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including “this compound”, has been covered in various studies . One method involves a Stille cross-coupling reaction . Another method involves the hydroboration of vinyl oxabicyclooctane followed by Suzuki coupling with 8-bromo-1,5-naphthyridine .Molecular Structure Analysis
The molecular structure of “this compound” consists of a naphthyridine ring system, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine compounds, including “this compound”, has been studied. These compounds react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 257.06 . It is a solid substance and should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthetic Routes and Production
The synthetic pathways to create compounds related to 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine, such as 7-fluoro-2-methoxy-8-methyl-1,5-naphthyridine, have been explored. These methods consider the crucial aspect of introducing the fluorine atom. Various approaches include starting from fluorinated building blocks, employing fluorine reagents, and using HF or elemental fluorine, which are among the cheapest sources of fluorine. A notable method is a one-pot diazotation–fluorodediazoniation reaction that yields fluorinated naphthyridine in high purity without isolating unstable diazonium salts. Another method involves the selective ortho-fluorination using fluorine gas (Abele et al., 2014).
Antimalarial Activity
Research has been conducted on compounds structurally similar to this compound, particularly N4-substituted 7-bromo-1,5-naphthyridin-4-amines, derived from nicotinic acid. Some of these compounds have shown significant antimalarial activity. Specific compounds like 7-bromo-N-(4′-diethylamino-1′-methylbutyl)-1,5-naphthyridin-4-amine demonstrated apparent cures when injected in mice infected with Plasmodium vinckei vinckei (Barlin & Tan, 1985).
Antitumor Properties
Studies on 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, which are similar in structure to this compound, have shown moderate cytotoxic activity. These compounds, especially when modified at the C-6, C-5, and C-7 positions, exhibited potent cytotoxic activity against various tumor cell lines, including murine leukemia. The cytotoxic activity was enhanced by certain substitutions at the C-7 position, like aminopyrrolidine derivatives (Tsuzuki et al., 2004).
Antibacterial Activity
The antibacterial properties of compounds related to this compound have been a subject of research. For instance, a series of 1,8-naphthyridine derivatives, including 5-methoxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives, were synthesized and evaluated for their antibacterial activity. These compounds showed moderate activity, indicating potential in antibacterial research (Hansen et al., 2005).
Safety and Hazards
The safety information for “8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine” indicates that it has the GHS07 signal word “Warning”. The hazard statements include H302, H315, H319, H335, which refer to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
Propiedades
IUPAC Name |
8-bromo-7-fluoro-2-methoxy-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDDFKYRMCBPOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C(=CN=C2C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670304 | |
| Record name | 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
724788-70-9 | |
| Record name | 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-7-fluoro-2-methoxy-1,5-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carboxamide](/img/structure/B1439328.png)

